7-Hydroxywarfarin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxywarfarin-d5 is a deuterium-labeled derivative of 7-Hydroxywarfarin , a metabolite of the anticoagulant drug warfarin . It is used primarily for research purposes and not intended for patient use .
Synthesis Analysis
The synthesis of This compound involves the incorporation of deuterium atoms into the hydroxyl group of the parent compound. Deuterium labeling provides a useful tool for studying drug metabolism and pharmacokinetics .
Molecular Structure Analysis
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Warfarin Metabolism and Genetic Factors : Warfarin is metabolized into S-7-hydroxywarfarin and R-7-hydroxywarfarin by cytochrome P450 isoforms. The metabolism of these enantiomers is influenced by genetic factors such as the CYP2C9 gene and VKORC1 alleles, as well as clinical factors like smoking and hypertension (Bryk et al., 2015).
Detection and Analysis Methods : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous detection of S-warfarin, R-warfarin, S-7-hydroxywarfarin, and R-7-hydroxywarfarin in human plasma. This method is crucial for investigating warfarin metabolism and potential drug interactions (Zuo et al., 2010).
Glucuronidation of Hydroxywarfarins : Both R- and S-7-hydroxywarfarin undergo glucuronidation by multiple UDP-glucuronosyltransferases in human liver microsomes. This process is essential for their excretion in urine and has implications for the modulation of warfarin metabolism and patient responses (Pugh et al., 2014).
Pharmacokinetics in Anticoagulation Therapy : The concentration of 7-hydroxywarfarin in plasma correlates with warfarin dosage requirements in patients undergoing long-term anticoagulation therapy. This suggests that monitoring 7-hydroxywarfarin could be useful for optimizing warfarin dosing (Kulkarni et al., 2008).
Drug-Drug Interactions : The metabolites of warfarin, including 7-hydroxywarfarin, can inhibit the CYP2C9 enzyme, which is responsible for the metabolism of S-warfarin. This inhibition can lead to variations in drug metabolism among patients and has implications for understanding drug-drug interactions (Jones et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
4,6-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/i2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-VIQYUKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=CC(=C3)O)OC2=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857861 |
Source
|
Record name | 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94820-64-1 |
Source
|
Record name | 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.